molecular formula C29H32ClN7O B128462 Imatinib hydrochloride CAS No. 862366-25-4

Imatinib hydrochloride

Cat. No. B128462
M. Wt: 530.1 g/mol
InChI Key: JWOCADZZAHSVDR-UHFFFAOYSA-N
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Description

Imatinib hydrochloride, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of leukemia (blood cancer), bone marrow disorders, and skin cancer. It is also used to treat certain tumors of the stomach and digestive system . Imatinib works by interfering with the growth of some cancer cells .


Synthesis Analysis

The synthesis of Imatinib involves a classical convergent approach. The process has been optimized to overcome certain problematic steps, save time and labor, and provide a very high yield and purity . The synthesis involves the coupling of amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular structure of Imatinib has been analyzed using density functional theory calculations of rotation potentials along single bonds and by analyzing crystal structures of Imatinib-containing compounds . The molecule of Imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .


Physical And Chemical Properties Analysis

Imatinib is a small molecule with a molecular weight of 493.6027 and a chemical formula of C29H31N7O . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .

Scientific Research Applications

1. Mechanisms of Action and Resistance

Imatinib, a Bcr-Abl tyrosine kinase inhibitor, is highly effective in chronic myelogenous leukemia (CML) treatment. It targets Bcr-Abl kinase domain mutants which contribute to acquired imatinib resistance in CML (O'hare et al., 2005). Another study discusses mechanisms of resistance to imatinib, focusing on BCR-ABL gene amplification and mutations (Gambacorti-Passerini et al., 2003). Imatinib is effective against tumours with activated c-ABL, c-KIT, or PDGFR, used in Philadelphia-chromosome-positive (Ph-positive) leukaemias and others (Savage & Antman, 2002).

2. Transport and Cellular Interaction

The study of active transport of imatinib in cells provides insights into mechanisms of resistance to the drug. It's mediated by human organic cation transporter 1 (hOCT1) and MDR1 (ABCB1) transporters (Thomas et al., 2004). Another study shows imatinib's inhibitory effect on normal CD34+ progenitor cells in vitro, indicating its significant impact on normal hematopoietic stem and progenitor cells (Bartolović et al., 2004).

3. Pharmacokinetics and Drug Interaction

Imatinib's pharmacokinetics show it's well absorbed and eliminated predominantly via bile as metabolites. Its metabolism mainly involves cytochrome P450 3A4 or CYP3A5 (Peng, Lloyd, & Schran, 2005). P-glycoprotein-mediated drug efflux in leukemic cells represents a resistance mechanism to imatinib treatment (Illmer et al., 2004). The study of imatinib and St John's Wort interaction reveals the impact of herbs or drugs that modulate CYP3A4 activity on imatinib's pharmacokinetics (Frye et al., 2004).

4. Potential in Neuroprotection and Other Applications

Imatinib significantly enhances functional outcomes after spinal cord injury, suggesting its neuroprotective rather than neurorestorative effects (Abrams et al., 2012). Additionally, imatinib induces cellular autophagy, a cellular degradation mechanism, which might represent an additional mechanism of imatinib to induce growth arrest in cancer cells (Ertmer et al., 2007).

5. Molecular Interactions and Drug Design

The study of intermolecular interactions in crystal structures of imatinib-containing compounds helps in understanding its binding and efficacy (Vologzhanina, Ushakov, & Korlyukov, 2020). Design and synthesis of a photoactivatable caged prodrug of imatinib allow spatial and temporal control over its activation (Zindler et al., 2015).

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOCADZZAHSVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib hydrochloride

Synthesis routes and methods I

Procedure details

In another embodiment, the invention encompasses processes for preparing imatinib mesylate comprising: (a) condensing N-(2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride in the presence of a solvent to obtain imatinib hydrochloride; (b) combining the imatinib hydrochloride with a base to obtain imatinib base; and (c) combining the imatinib base with methanesulfonic acid to obtain imatinib mesylate, wherein the solvent is not an organic solvent.
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2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine
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Synthesis routes and methods II

Procedure details

Aqueous hydrochloric acid (0.99 g of 37%) is added to a solution of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (4.94 g, 10 mmol) in ethanol (20 mL). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-ethylacetate. The product is filtered-off and re-crystallized from isopropanol to afford, after filtering and drying, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, hydrochloride as a pale-yellow crystalline solid, having the following analytical properties: Analysis found: C, 65.27; H, 6.07; N, 18.19; Cl, 6.55%; H2O, 0.56%. Calculated for C29H32N7OCl-0.17 H2O: C, 65.33; H, 6.11; N, 18.39; Cl, 6.65%; H2O, 0.57%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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